molecular formula C10H14N4OS B5886790 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone

1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone

Cat. No. B5886790
M. Wt: 238.31 g/mol
InChI Key: BYPSCAZGUIOAPD-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone, also known as PETT, is a thiosemicarbazone derivative that has been widely studied for its potential therapeutic applications. PETT has been found to possess a range of biological activities, including antitumor, antiviral, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that plays a key role in DNA synthesis. By inhibiting this enzyme, 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone can prevent the growth and proliferation of cancer cells. 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has also been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has been found to have a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial properties, 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has been shown to induce apoptosis (programmed cell death) in cancer cells. 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has also been found to have antioxidant activity, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone also has some limitations. It can be unstable in solution, and its mechanism of action is not fully understood. Additionally, 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has not yet been extensively studied in vivo, so its potential therapeutic applications in humans are not yet fully understood.

Future Directions

There are several future directions for research on 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone. One area of interest is the development of 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone derivatives with improved stability and potency. Another area of research is the investigation of the potential therapeutic applications of 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone in vivo, including its use as a cancer chemotherapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone and its potential side effects.

Synthesis Methods

1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone can be synthesized by reacting 3-acetylpyridine with thiosemicarbazide and 2-chloroethanol. The reaction takes place in ethanol under reflux and in the presence of a base catalyst. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone has also been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against a range of bacteria and fungi.

properties

IUPAC Name

1-(2-hydroxyethyl)-3-[(E)-1-pyridin-3-ylethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4OS/c1-8(9-3-2-4-11-7-9)13-14-10(16)12-5-6-15/h2-4,7,15H,5-6H2,1H3,(H2,12,14,16)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSCAZGUIOAPD-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCCO)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCCO)/C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-pyridinyl)-1-ethanone N-(2-hydroxyethyl)thiosemicarbazone

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